molecular formula C10H14Br2Cl2O2 B1244090 Furoplocamioid B

Furoplocamioid B

Cat. No. B1244090
M. Wt: 396.93 g/mol
InChI Key: KUMNGEFTSKDDEM-GJPPBFKQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furoplocamioid B is a natural product found in Plocamium cartilagineum with data available.

Scientific Research Applications

Antimicrobial and Antioxidant Activities

  • Furoplocamioid B, isolated from Plocamium cartilagineum, has demonstrated antimicrobial and antioxidant activities. This compound, along with other halogenated monoterpenes, showed significant activity against Gram-positive microorganisms and Candida species (Díaz-Marrero et al., 2002).

Anticancer Properties

  • In the realm of cancer research, furoplocamioids, including Furoplocamioid B, have exhibited potential anti-tumor activities. Their mechanisms may involve inhibition of tumor cell proliferation and migration, which are crucial in cancer metastasis and treatment (Šeklić et al., 2021).

Anti-inflammatory Effects

  • The anti-inflammatory properties of compounds like furoplocamioid B are also noteworthy. They may exert effects by modulating inflammatory pathways, a significant aspect in the treatment of diseases characterized by chronic inflammation (Utaipan et al., 2018).

Potential in Treating Neurological Disorders

  • Furoplocamioid B and related compounds may have a role in neuroprotection and the treatment of neurodegenerative diseases. This potential application is based on their ability to modulate oxidative stress and apoptotic pathways, which are critical in conditions like Huntington's disease and stroke (Gomez-Lazaro et al., 2007).

properties

Molecular Formula

C10H14Br2Cl2O2

Molecular Weight

396.93 g/mol

IUPAC Name

(2S,3S,5R)-2-[(Z)-2-bromo-1-chloroethenyl]-5-(2-bromo-1-chloropropan-2-yl)-2-methyloxolan-3-ol

InChI

InChI=1S/C10H14Br2Cl2O2/c1-9(12,5-13)8-3-7(15)10(2,16-8)6(14)4-11/h4,7-8,15H,3,5H2,1-2H3/b6-4-/t7-,8+,9?,10+/m0/s1

InChI Key

KUMNGEFTSKDDEM-GJPPBFKQSA-N

Isomeric SMILES

C[C@]1([C@H](C[C@@H](O1)C(C)(CCl)Br)O)/C(=C/Br)/Cl

Canonical SMILES

CC1(C(CC(O1)C(C)(CCl)Br)O)C(=CBr)Cl

synonyms

furoplocamioid B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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